molecular formula C11H19NO4 B1396521 (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1393524-21-4

(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B1396521
CAS RN: 1393524-21-4
M. Wt: 229.27 g/mol
InChI Key: IPLCSDCAWNDONJ-HTQZYQBOSA-N
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Description

“(3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1393524-21-4 . It is also known as Boc-D-MePro-OH and is a key intermediate in the synthesis of various compounds, including pharmaceuticals and biologically active molecules.


Molecular Structure Analysis

The molecular weight of this compound is 229.28 g/mol . The IUPAC name is this compound . The InChI code is 1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Large-Scale Preparation and Analogs Synthesis

  • The compound has been synthesized on a large scale from L-aspartic acid. This synthesis is significant for producing analogs of the compound (Yoshida et al., 1996).

Application in Organic Syntheses

  • It has been used in the synthesis of oxazolidinones and other chiral auxiliaries, which are important in organic syntheses (Brenner et al., 2003).

Inhibitor Synthesis

  • The compound has been used in synthesizing analogs of the carboxyl protease inhibitor, pepstatin. These analogs have shown potential as inhibitors of enzymes like pepsin and renin (Rich et al., 1980).

Synthesis of Dipeptide Nitroanilides

  • It has been utilized in the preparation of various dipeptide nitroanilides, including those with non-proteinogenic amino acids (Schutkowski et al., 2009).

Synthesis of Piperidinedicarboxylic Acid Derivatives

  • This compound is important in the asymmetric syntheses of piperidinedicarboxylic acid derivatives, which are valuable in medicinal chemistry (Xue et al., 2002).

Mechanistic Studies in Organic Chemistry

  • Studies have been conducted on N→O tert-butyloxycarbonyl (Boc) migration mechanisms using derivatives of this compound (Xue & Silverman, 2010).

Antibacterial Activity

  • It has been used in synthesizing derivatives with potential antibacterial activities, particularly against various bacterial strains (Song et al., 2009).

Dynamic Kinetic Resolution

  • The compound has been involved in dynamic kinetic resolution studies, which are crucial for developing novel chiral auxiliaries (Kubo et al., 1997).

Pharmaceutical Research

  • The compound's derivatives have been synthesized for the development of antitumor and antibacterial agents (Di Cesare et al., 1992).

N-tert-Butoxycarbonylation Studies

  • The compound has been used in the N-tert-butoxycarbonylation of amines, a significant reaction in medicinal chemistry and drug synthesis (Heydari et al., 2007).

Synthesis of Deuterium-Labeled Compounds

  • It has been used in the continuous photo flow synthesis of deuterium-labeled compounds, important for the preparation of biologically active compounds (Yamashita et al., 2019).

Synthesis of Stereoisomers

  • Research has been conducted on synthesizing all four stereoisomers of derivatives of this compound, contributing to the study of unnatural amino acids (Bakonyi et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSDCAWNDONJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

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